molecular formula C12H10FNO3 B3920198 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B3920198
M. Wt: 235.21 g/mol
InChI Key: ZBXZJFARDXXEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as AF-1, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields.

Mechanism of Action

The mechanism of action of 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates inflammation and immune responses.
Biochemical and Physiological Effects
4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, protection of neurons from oxidative stress, and reduction of inflammation and pain. 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its high purity and yield, and its potential application in various fields. However, 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one also has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for the study of 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its mechanism of action and identify potential targets for drug development. Another direction is to explore its potential application in other fields, such as cardiovascular disease and metabolic disorders. Additionally, the development of more efficient and cost-effective synthesis methods for 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one could facilitate its use in research and drug development.
Conclusion
In conclusion, 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has potential application in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Its mechanism of action is not fully understood, but it has been shown to inhibit various enzymes and signaling pathways. 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, including further investigation of its mechanism of action and potential application in other fields.

Scientific Research Applications

4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential application in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to protect neurons from oxidative stress and improve cognitive function. In anti-inflammatory therapy, 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce inflammation and pain.

properties

IUPAC Name

3-acetyl-2-(2-fluorophenyl)-4-hydroxy-1,2-dihydropyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-6(15)9-10(14-12(17)11(9)16)7-4-2-3-5-8(7)13/h2-5,10,16H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXZJFARDXXEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)NC1C2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrol-2(5H)-one, 4-acetyl-5-(2-fluorophenyl)-3-hydroxy-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

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